Introduction: A Functionalized Cereblon Ligand for Targeted Protein Degradation
Introduction: A Functionalized Cereblon Ligand for Targeted Protein Degradation
An In-depth Technical Guide on Thalidomide-N-C3-O-C4-O-C3-OH
Disclaimer: The chemical "Thalidomide-N-C3-O-C4-O-C3-OH" is not found in publicly available chemical databases or literature. The following guide is constructed based on a plausible interpretation of its nomenclature as a functionalized thalidomide (B1683933) derivative intended for use as a building block in the development of Proteolysis-Targeting Chimeras (PROTACs). The data and protocols are based on analogous and well-characterized thalidomide derivatives.
The molecule designated as "Thalidomide-N-C3-O-C4-O-C3-OH" represents a derivative of thalidomide featuring a specific linker attached to the nitrogen atom of its phthalimide (B116566) moiety. Based on standard chemical nomenclature, the structure consists of the thalidomide core connected to a 12-atom linker: -[CH2]3-O-[CH2]4-O-[CH2]3-OH. This terminal hydroxyl group (-OH) provides a reactive handle for conjugation to a ligand targeting a specific Protein of Interest (POI), making it a valuable intermediate for the synthesis of heterobifunctional PROTACs.
PROTACs are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] The thalidomide component of this molecule serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2]
This guide provides an in-depth overview of the core principles, quantitative data from analogous compounds, detailed experimental protocols, and the biological pathways relevant to the application of this thalidomide-based PROTAC building block.
Core Principles: The PROTAC Mechanism of Action
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs).[3][4] Their mechanism involves binding to CRBN, which alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[3][5]
In the context of a PROTAC, the thalidomide moiety acts as the "E3 ligase handle." By simultaneously binding to CRBN and a POI (via the conjugated ligand), the PROTAC forms a ternary complex (POI-PROTAC-CRBN).[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6]
Quantitative Data Presentation
Direct experimental data for "Thalidomide-N-C3-O-C4-O-C3-OH" is unavailable. The following tables summarize key quantitative data for the parent molecule, thalidomide, and its well-studied analogs, as well as performance data for representative thalidomide-based PROTACs. This information provides a benchmark for the expected performance of PROTACs derived from the title compound.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) or IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7] |
| Lenalidomide | ~178 nM | Not Specified | [7] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
| (S)-thalidomide | Binds ~10-fold stronger than (R)-enantiomer | Competitive Elution | [7] |
| Succinimide-based Analog (7d) | Ki = 4 µM | FRET Assay | [8] |
Note: Binding affinities can vary based on experimental conditions, protein constructs, and assay methodology.
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 (CRBN-based) | Androgen Receptor | VCaP | ~1 | >95 | Clinical Trial Data |
| dBET1 (CRBN-based) | BRD4 | 22Rv1 | 33 | >95 | Published Literature |
| VHL-based PROTAC (Control) | BRD4 | HEK293 | 15 | 95 | [9] |
| Inactive Control (non-binding) | BRD4 | HEK293 | >10,000 | <10 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation observed.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound, its incorporation into a PROTAC, and the subsequent biological evaluation.
Protocol 1: Hypothetical Synthesis of Thalidomide-N-C3-O-C4-O-C3-OH
This multi-step synthesis involves the preparation of the linker and its subsequent attachment to the thalidomide core.
Step 1a: Synthesis of the Linker Precursor (11-bromo-3,8-dioxaundecan-1-ol)
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To a solution of 3-bromopropan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add a solution of 1,4-dibromobutane (B41627) (5.0 eq) in THF and heat the reaction to reflux overnight.
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Cool the reaction, quench with water, and extract with ethyl acetate (B1210297). The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
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The resulting intermediate is reacted with 1,3-propanediol (B51772) (5.0 eq) and sodium hydride (1.1 eq) in THF at reflux to yield the alcohol linker.
-
Purify the crude product via flash column chromatography to yield the linker precursor.
Step 1b: Synthesis of N-Hydroxyphthalimide
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Combine phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride in a flask with pyridine.
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Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-hydroxyphthalimide.
Step 2: Attachment of Linker to Phthalimide Nitrogen (Mitsunobu Reaction)
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Dissolve N-hydroxyphthalimide (1.0 eq), the linker precursor from Step 1a (1.1 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous THF at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain the N-alkoxyphthalimide intermediate.
Step 3: Formation of the Thalidomide Analog
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Combine the N-alkoxyphthalimide intermediate (1.0 eq) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.2 eq) in acetic acid.
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Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour into ice water.
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Filter the resulting precipitate, wash with water and a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Purify the final product, Thalidomide-N-C3-O-C4-O-C3-OH, by flash column chromatography or recrystallization.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of the hydroxyl-terminated linker to a POI ligand that contains a carboxylic acid group.
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Oxidation of the Terminal Alcohol: Dissolve Thalidomide-N-C3-O-C4-O-C3-OH (1.0 eq) in dichloromethane (B109758) (DCM). Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the alcohol is converted to the corresponding carboxylic acid. Purify the acid intermediate.
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Amide Coupling:
-
Dissolve the resulting thalidomide-linker-acid (1.0 eq) and the amine-containing POI ligand (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[10]
-
Purify the final PROTAC molecule by preparative HPLC.
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Protocol 3: Evaluation of Binding Affinity to Cereblon (Surface Plasmon Resonance - SPR)
This biophysical assay measures the real-time binding kinetics of the thalidomide moiety to CRBN.
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Chip Preparation: Covalently immobilize purified recombinant CRBN protein onto a CM5 sensor chip surface using standard amine coupling chemistry.
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Binding Measurement:
-
Prepare a series of dilutions of the thalidomide-linker compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the CRBN-functionalized and a reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to record the association phase.
-
-
Dissociation Measurement: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound.
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
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Protocol 4: Assessment of Target Protein Degradation (Western Blot)
This method quantifies the reduction in the level of the target protein in cells treated with the PROTAC.
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Cell Treatment: Plate a suitable cell line (e.g., HEK293, or a cancer cell line expressing the POI) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
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Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for PROTAC development.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
